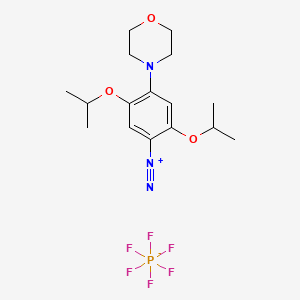

4-Morpholino-2,5-diisopropoxybenzenediazonium hexafluorophosphate

CAS No.: 68400-45-3

Cat. No.: VC17973800

Molecular Formula: C16H24F6N3O3P

Molecular Weight: 451.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68400-45-3 |

|---|---|

| Molecular Formula | C16H24F6N3O3P |

| Molecular Weight | 451.34 g/mol |

| IUPAC Name | 4-morpholin-4-yl-2,5-di(propan-2-yloxy)benzenediazonium;hexafluorophosphate |

| Standard InChI | InChI=1S/C16H24N3O3.F6P/c1-11(2)21-15-10-14(19-5-7-20-8-6-19)16(22-12(3)4)9-13(15)18-17;1-7(2,3,4,5)6/h9-12H,5-8H2,1-4H3;/q+1;-1 |

| Standard InChI Key | FNSXMWNULLSENH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC1=CC(=C(C=C1[N+]#N)OC(C)C)N2CCOCC2.F[P-](F)(F)(F)(F)F |

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 4-morpholino-2,5-diisopropoxybenzenediazonium hexafluorophosphate, reflects its substituent arrangement:

-

A benzenediazonium core (C₆H₄N₂⁺) forms the backbone.

-

Morpholino (C₄H₈NO) occupies the 4-position, contributing a heterocyclic amine group.

-

Diisopropoxy groups (-OCH(CH₃)₂) are attached at the 2- and 5-positions, imparting steric bulk and lipophilicity.

-

The hexafluorophosphate anion (PF₆⁻) balances the charge, enhancing solubility in polar aprotic solvents .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 68400-45-3 |

| Molecular Formula | C₁₆H₂₄F₆N₃O₃P |

| Molecular Weight | 451.344 g/mol |

| Exact Mass | 451.146 Da |

| Topological Polar Surface Area | 72.67 Ų |

| LogP (Partition Coefficient) | 7.03 |

The high LogP value indicates significant lipophilicity, suggesting preferential solubility in organic solvents such as N-methylpyrrolidinone (NMP) or dimethylformamide (DMF) .

Structural Isomerism and Regiochemistry

Synthetic routes for analogous diazonium salts, such as those described in patent CA2833394C, emphasize the importance of regioselective substitution to avoid undesired isomers . For 4-morpholino-2,5-diisopropoxybenzenediazonium hexafluorophosphate, the positioning of the morpholino and isopropoxy groups is critical to its reactivity. Computational modeling predicts that the morpholino group’s electron-donating effects activate the diazonium moiety for electrophilic substitution reactions, while the isopropoxy substituents stabilize the intermediate through steric hindrance .

Synthesis and Manufacturing Processes

Diazotization and Salt Formation

The synthesis typically involves a two-step protocol:

-

Diazotization: Treatment of a substituted aniline precursor with nitrous acid (HNO₂) under acidic conditions generates the diazonium cation.

-

Salt Precipitation: Addition of hexafluorophosphoric acid (HPF₆) yields the final product as a crystalline solid .

For example, in analogous compounds, 3-bromo-5-fluoro-benzotrifluoride is reacted with heterocyclic amines in the presence of strong bases like sodium hydride (NaH), followed by recrystallization from heptane to isolate the pure product .

Purification and Quality Control

Recrystallization from non-polar solvents (e.g., heptane) effectively removes regioisomeric byproducts. Advanced purification techniques, such as charcoal treatment, reduce residual palladium catalysts to <5 ppm, ensuring compliance with pharmaceutical-grade standards .

Physicochemical Properties and Stability

Spectroscopic Characterization

-

UV-Vis Spectroscopy: The diazonium group absorbs strongly near 300 nm, useful for quantitative analysis.

-

NMR Spectroscopy: ¹⁹F NMR reveals distinct signals for the PF₆⁻ counterion at δ -70 ppm, while ¹H NMR resolves isopropoxy methyl groups as doublets near δ 1.2 ppm .

Industrial and Research Applications

Photoinitiators in Polymer Chemistry

Diazonium salts are widely employed as free radical photoinitiators. Upon UV exposure, 4-morpholino-2,5-diisopropoxybenzenediazonium hexafluorophosphate generates aryl radicals that initiate polymerization in acrylate resins, enabling applications in adhesives and 3D printing .

Surface Functionalization

The compound’s aryl diazonium moiety facilitates covalent bonding to carbon-based materials (e.g., graphene, carbon nanotubes) through electrochemical reduction, creating modified surfaces for biosensors or catalytic supports .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume